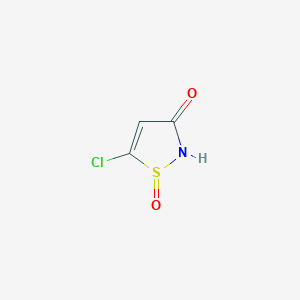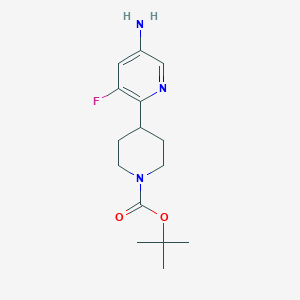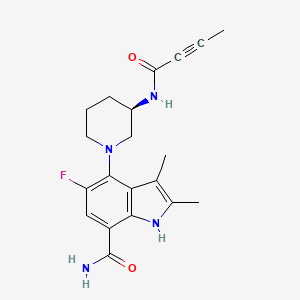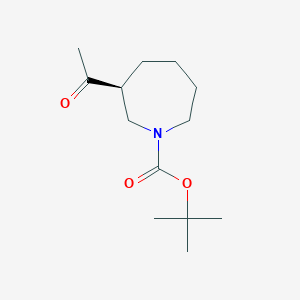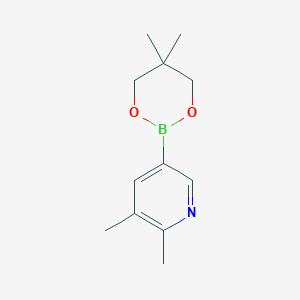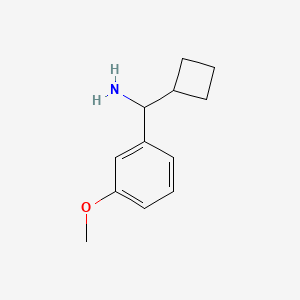
3,5-Dimethoxypicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxypicolinaldehyde: is an organic compound with the molecular formula C8H9NO3 It is a derivative of picolinaldehyde, where two methoxy groups are attached to the 3rd and 5th positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxypicolinaldehyde typically involves the methoxylation of picolinaldehyde. One common method includes the reaction of picolinaldehyde with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 3,5-Dimethoxypicolinic acid.
Reduction: 3,5-Dimethoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dimethoxypicolinaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxypicolinaldehyde and its derivatives depends on their specific applications. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
- 5,6-Dimethoxypicolinaldehyde
- 5,6-Dimethoxypicolinaldehyde oxime
- 5-Bromo-3-methoxypicolinaldehyde oxime
Comparison: 3,5-Dimethoxypicolinaldehyde is unique due to the specific positioning of the methoxy groups on the pyridine ring. This positioning can influence its reactivity and the types of derivatives that can be synthesized. Compared to 5,6-Dimethoxypicolinaldehyde, the 3,5-isomer may exhibit different chemical and biological properties due to the difference in substitution pattern.
Eigenschaften
CAS-Nummer |
1256790-69-8 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
3,5-dimethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-11-6-3-8(12-2)7(5-10)9-4-6/h3-5H,1-2H3 |
InChI-Schlüssel |
ZTGUWYBOBMWZJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


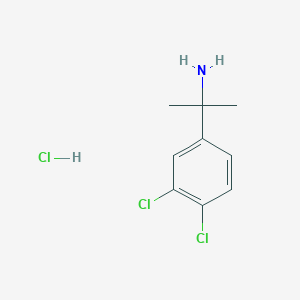
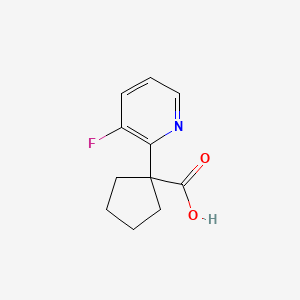
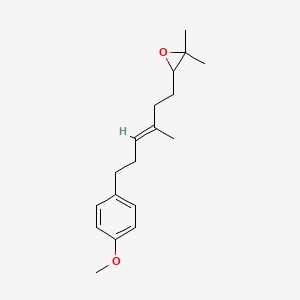
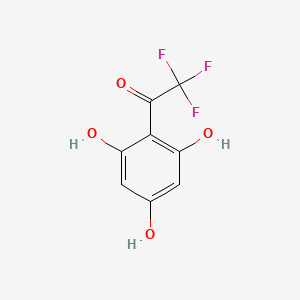

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
